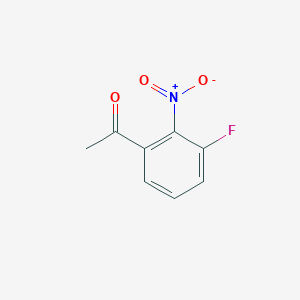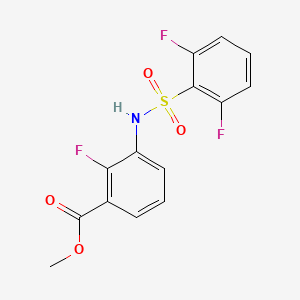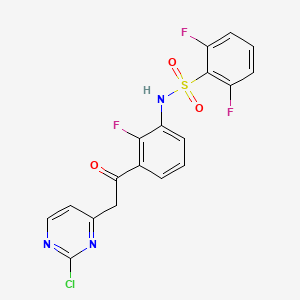
1-(3-Fluoro-2-nitrophenyl)ethanone
Übersicht
Beschreibung
1-(3-Fluoro-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6FNO3. It is a yellow to orange crystalline powder that is soluble in organic solvents such as ethanol, toluene, and dichloromethane. This compound is known for its stability under normal conditions but may decompose when exposed to light .
Vorbereitungsmethoden
The synthesis of 1-(3-Fluoro-2-nitrophenyl)ethanone can be achieved through several routes. One common method involves the nitration of 3-fluoroacetophenone followed by oxidation. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting product is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(3-Fluoro-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-2-nitrophenyl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-2-nitrophenyl)ethanone can be compared with other similar compounds such as:
1-(3-Fluoro-4-nitrophenyl)ethanone: Similar in structure but with the nitro group in a different position, affecting its reactivity and biological activity.
1-(2-Fluoro-3-nitrophenyl)ethanone: Another isomer with different chemical properties and applications.
1-(3-Fluoro-5-nitrophenyl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(3-fluoro-2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQROMIUYXEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856371 | |
| Record name | 1-(3-Fluoro-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214346-37-8 | |
| Record name | 1-(3-Fluoro-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3026943.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3026944.png)
![6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026945.png)
![6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3026946.png)

![Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride](/img/structure/B3026953.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B3026956.png)




![6-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B3026962.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)

